molecular formula C19H18N4OS2 B13359248 6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359248
M. Wt: 382.5 g/mol
InChI Key: KYKUCJRVJHQIRQ-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Triazolothiadiazoles are known for their potential antimicrobial properties, making them candidates for drug development.

    Anti-inflammatory and Anticancer Activity: Research may explore the compound’s ability to inhibit specific enzymes or pathways involved in inflammation and cancer.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new drugs targeting specific diseases or conditions.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Thiadiazoles: Compounds lacking the triazole ring but containing the thiadiazole moiety.

    Triazoles: Compounds containing the triazole ring but lacking the thiadiazole moiety.

Uniqueness

6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS2/c1-24-16-9-5-8-15(12-16)18-22-23-17(20-21-19(23)26-18)13-25-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3

InChI Key

KYKUCJRVJHQIRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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